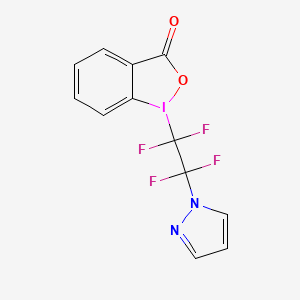

1-(pyrazole tetrafluoroethy)-1,2-benzidoxodol-3(1H)-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Pyrazole is a simple aromatic ring organic compound that consists of a 5-membered ring with three carbon atoms and two adjacent nitrogen atoms . It has a molecular formula of C3H4N2 .

Chemical Reactions Analysis

Pyrazole compounds can undergo various chemical reactions. For example, they can react with ozone, and the reaction kinetics and mechanisms have been studied .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its specific structure. For pyrazole, it has a molecular weight of 68.0773 .Wissenschaftliche Forschungsanwendungen

High Thermal and Chemical Stability in Pyrazolate-Bridged Metal–Organic Frameworks

This study discusses the synthesis of microporous pyrazolate-bridged metal–organic frameworks using a tritopic pyrazole-based ligand. These frameworks demonstrate exceptional thermal and chemical stability, making them potential candidates for catalytic processes that currently employ zeolites (Colombo et al., 2011).

Synthesis and Characterization of a Novel Pyrazole Derivative

A novel pyrazole derivative was synthesized and characterized, demonstrating potential for the development of new materials with unique chemical and physical properties. The study includes structural analysis through X-ray crystallography and discusses its three-dimensional supramolecular assembly (Kumara et al., 2018).

Construction of Co(II) Coordination Polymers

This research explores the construction of coordination polymers using a flexible pyrazole-based ligand. These polymers exhibit hydrogen bonding and π–π stacking, providing insights into the design of polymeric networks with potential applications in crystal engineering and material science (Sengupta et al., 2012).

Synthesis of Fluorinated Tebufenpyrad Analogs

The synthesis of fluorinated pyrazoles for acaricidal activity showcases an application in agrichemistry. This study leverages the regioselectivity in pyrazole formation to develop potent compounds, highlighting the importance of fluorinated derivatives in enhancing agricultural chemicals' effectiveness (Fustero et al., 2008).

Electrochemical Oxidative C–N Coupling for Synthesizing Pyren-1-yl Azoliums

A green chemistry approach to synthesize pyren-1-yl azolium salts via electrochemical oxidative C–N coupling is presented. This method reduces waste and simplifies the experimental setup, contributing to the development of sustainable chemical processes (Robillard et al., 2015).

Wirkmechanismus

Safety and Hazards

Eigenschaften

IUPAC Name |

1-(1,1,2,2-tetrafluoro-2-pyrazol-1-ylethyl)-1λ3,2-benziodoxol-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7F4IN2O2/c13-11(14,12(15,16)19-7-3-6-18-19)17-9-5-2-1-4-8(9)10(20)21-17/h1-7H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNHLQZKSQLOQSU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)OI2C(C(N3C=CC=N3)(F)F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7F4IN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.09 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(pyrazole tetrafluoroethy)-1,2-benzidoxodol-3(1H)-one | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(2-methyl-5-nitrophenyl)acetamide](/img/structure/B2894850.png)

![2-[4-(hydroxymethyl)-2-methoxyphenoxy]-N-(4-methylphenyl)acetamide](/img/structure/B2894853.png)

![Lithium;6-bromoimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B2894855.png)

![2-[6-Oxo-3-(trifluoromethyl)pyridazin-1-yl]-N-(4-sulfamoylphenyl)propanamide](/img/structure/B2894857.png)

![1-(2,6-dichlorobenzyl)-3-({[3-(trifluoromethyl)benzoyl]oxy}imino)-1,3-dihydro-2H-indol-2-one](/img/structure/B2894858.png)

![2-Butyl-1-{[3-(dimethylamino)propyl]amino}-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2894860.png)

![Tert-butyl 2-[2-(methylamino)-1,3-thiazol-4-yl]acetate](/img/structure/B2894863.png)

![1-(2,3-dimethylphenyl)-3-phenyltetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide](/img/structure/B2894865.png)